Pyrene-4-carboxylic acid

Overview

Description

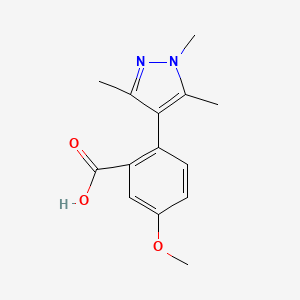

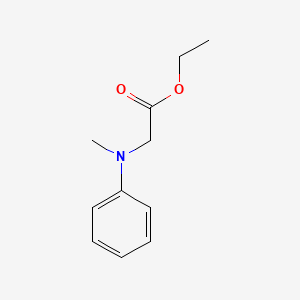

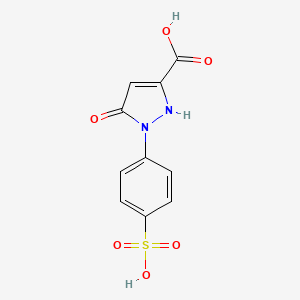

Pyrene-4-carboxylic acid (PCA) is a polyaromatic derivative with an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates electron transport from one medium to another .

Synthesis Analysis

PCA has been synthesized through various methods . A classical preparation for this molecule has been revised and improved to give a robust and efficient three-step process . The key compound for this synthesis is 4-pyrenylacetic acid, which has been prepared in several ways starting from HHPy or its derivatives .Molecular Structure Analysis

Pyrene is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties . The structure of PCA depends on the molecular orientation and the spatial distribution of PCA molecules identified by different sp2 network domains .Chemical Reactions Analysis

PCA has been used in the surface modification of graphene and carbon nanotubes (CNTs), which can further be used for a variety of electronic applications . The method is fast, robust, reproducible, and can be used for analysis of isomers of pyridinecarboxylic acids in various sample matrices .Physical And Chemical Properties Analysis

PCA is a fluorophore that shows absorption spectra in the UV region . It has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .Scientific Research Applications

Synthesis and Chemical Properties

- Pyrene derivatives, such as pyrene-2-carboxylic acid, have been utilized as intermediates for introducing pyrenyl units into functional organic molecules. These derivatives have been synthesized through efficient processes, demonstrating their utility in large-scale chemical synthesis (Casas-Solvas et al., 2014).

Environmental Applications

- Studies have investigated the biotransformation of pyrene in soil, particularly in the presence of earthworms and microbes. Pyrene, a polycyclic aromatic hydrocarbon, is resistant to degradation. The degradation process involves transforming pyrene into various acids, including phenanthrene-4-carboxylic acid, demonstrating the role of pyrene derivatives in environmental remediation (Yang et al., 2020).

Materials Science and Nanotechnology

- Pyrene derivatives have been used for the magnetic modification of carbon nanotubes. Carboxylic derivatives of pyrene act as interlinkers for binding magnetic nanoparticles to carbon nanotubes, indicating their role in the development of novel nanomaterials (Georgakilas et al., 2005).

- In flameless incineration studies, pyrene has been used to understand the mechanisms of incineration of large organic molecules under sub-critical and supercritical water conditions (Onwudili & Williams, 2006).

Biological and Medical Research

- Pyrene-1-carboxylic acid has been used in studies to understand protonation in the excited state by different acids. These studies have implications in understanding molecular interactions in biological systems (Zelent et al., 2006).

Photophysical and Fluorescence Studies

- Pyrene carboxylic acids have been employed to study various colloidal solutions, indicating their use in probing the microenvironment of different systems. The quenching of the probe excited state and excimer formation in these studies are essential for understanding molecular interactions (Stramel et al., 1987).

Mechanism of Action

Safety and Hazards

Future Directions

properties

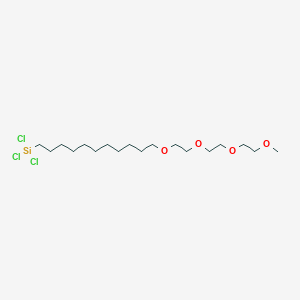

IUPAC Name |

pyrene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBGGOQZVBKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597376 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-4-carboxylic acid | |

CAS RN |

22245-48-3 | |

| Record name | Pyrene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)